molecular formula C12H11Br B8184717 2-(Bromomethyl)-4-methylnaphthalene CAS No. 64977-28-2

2-(Bromomethyl)-4-methylnaphthalene

Cat. No.: B8184717
CAS No.: 64977-28-2
M. Wt: 235.12 g/mol
InChI Key: KKOXHLJQXQQURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-methylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by a bromomethyl group attached to the second carbon and a methyl group attached to the fourth carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylnaphthalene typically involves the bromination of 4-methylnaphthalene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 2-(Azidomethyl)-4-methylnaphthalene.

    Oxidation: Formation of 2-(Bromomethyl)-4-methylbenzoic acid.

    Coupling: Formation of biaryl derivatives with various functional groups.

Scientific Research Applications

2-(Bromomethyl)-4-methylnaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methylnaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is leveraged in various synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methylnaphthalene
  • 2-(Iodomethyl)-4-methylnaphthalene
  • 2-(Methyl)-4-methylnaphthalene

Comparison: 2-(Bromomethyl)-4-methylnaphthalene is unique due to the presence of the bromomethyl group, which offers distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(bromomethyl)-1-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOXHLJQXQQURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292990
Record name 3-(Bromomethyl)-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64977-28-2
Record name 3-(Bromomethyl)-1-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64977-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4-methylnaphthalene
Reactant of Route 2
2-(Bromomethyl)-4-methylnaphthalene
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-4-methylnaphthalene
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-4-methylnaphthalene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-4-methylnaphthalene
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-4-methylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.